H-Phe-AMC
CAS No.: 98516-72-4
Cat. No.: VC21539503
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98516-72-4 |
|---|---|
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |
| Standard InChI | InChI=1S/C19H18N2O3/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13/h2-9,11,16H,10,20H2,1H3,(H,21,23)/t16-/m0/s1 |
| Standard InChI Key | UNWTXWNBQNGDDS-INIZCTEOSA-N |
| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N |
Introduction
Chemical Structure and Properties
Molecular Composition
H-Phe-AMC consists of L-phenylalanine (Phe) conjugated to 7-amino-4-methylcoumarin (AMC) via an amide bond. The compound is typically supplied as a trifluoroacetate salt (H-Phe-AMC trifluoroacetate salt), which has the molecular formula C19H18N2O3·CF3COOH and a molecular weight of 436.38 g/mol (322.36 g/mol for the free base plus 114.02 g/mol for the trifluoroacetate counterion).
The structural design of H-Phe-AMC is purposeful - the phenylalanine moiety serves as the recognition site for specific proteases, while the AMC component functions as the fluorescent reporter that signals enzymatic activity upon cleavage of the amide bond.
Physical Properties
H-Phe-AMC appears as a white to off-white crystalline solid. The trifluoroacetate salt form enhances its solubility in polar solvents including water and organic solvents such as DMSO and methanol. This improved solubility is crucial for its application in various assay formats.
The compound requires protection from light during storage to prevent photodegradation, which is common among fluorescent compounds. When stored properly at -20°C, it maintains stability for extended periods, making it suitable for long-term research applications.
Mechanism of Action
Enzymatic Cleavage Process
The primary utility of H-Phe-AMC stems from its behavior in enzymatic reactions. When proteases with specificity for phenylalanine residues (such as chymotrypsin and subtilisin) act upon this substrate, they cleave the amide bond between the phenylalanine and AMC moieties. This cleavage releases free AMC, which produces a strong fluorescent signal that can be measured with standard laboratory equipment.
The process follows this general mechanism:
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The enzyme recognizes and binds to the phenylalanine portion of H-Phe-AMC
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The active site of the protease hydrolyzes the amide bond
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Free AMC is released, which fluoresces when excited at the appropriate wavelength
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The fluorescence intensity directly correlates with enzymatic activity
Fluorescent Properties
Upon release from the parent compound, AMC exhibits distinct fluorescent properties that make it ideal for quantitative analysis. When excited at wavelengths between 360-380 nm, free AMC emits fluorescence at 440-460 nm. This spectral separation between excitation and emission (Stokes shift) allows for sensitive detection with minimal background interference.
The quantum yield of AMC is notably high, contributing to excellent signal-to-noise ratios even at low concentrations. This property enables detection of protease activity in the nanomolar range, making H-Phe-AMC an exceptionally sensitive tool for enzyme assays.
Applications in Research
Protease Activity Assays
H-Phe-AMC serves as a crucial substrate in measuring the activity of various proteases, particularly those that cleave at sites adjacent to hydrophobic amino acids like phenylalanine. Researchers utilize this substrate to:
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Determine enzyme kinetic parameters (Km, Vmax, kcat)
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Assess the effects of pH, temperature, and ionic strength on enzyme activity
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Investigate substrate specificity of novel proteases
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Monitor purification of proteolytic enzymes
Inhibitor Screening and Characterization
In drug discovery, H-Phe-AMC is invaluable for screening potential inhibitors of proteolytic enzymes. The approach typically involves:
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Preincubating the enzyme with test compounds
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Adding H-Phe-AMC substrate to initiate the reaction
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Monitoring AMC release over time
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Quantifying the degree of inhibition based on reduced fluorescence
This methodology has been demonstrated in studies examining enzyme-inhibitor complexes. For example, research with cathepsin L showed that preincubation with inhibitors followed by dilution into reaction buffer containing substrate allowed researchers to determine inhibition reversibility . In one such study, after 4 hours of preincubation, 99.8% of enzymatic activity was initially inhibited, but activity gradually recovered over time, indicating a reversible binding mechanism .
Diagnostic Applications
The high sensitivity of H-Phe-AMC-based assays makes them suitable for diagnostic applications where detecting abnormal protease activities is clinically relevant. These applications include:
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Identifying proteolytic imbalances in pathological conditions
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Measuring specific protease biomarkers in biological samples
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Developing high-throughput screening assays for clinical diagnostics
Research Data and Findings
Spectral Characteristics
The following table summarizes the key fluorescent properties of H-Phe-AMC that make it valuable for enzymatic assays:
| Property | Value |
|---|---|
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
| Quantum Yield | High |
| Detection Sensitivity | Nanomolar range |
| Signal Stability | Excellent at physiological pH |
Comparative Studies
Research has demonstrated the utility of H-Phe-AMC in comparative enzyme kinetics studies. When used alongside other substrates, it helps researchers understand enzyme specificity and catalytic efficiency. Studies with chymotrypsin-like proteases have shown preferential cleavage of H-Phe-AMC compared to other substrates, highlighting the importance of the phenylalanine residue in substrate recognition.
Enzyme Kinetics
While specific kinetic parameters vary depending on the enzyme being studied, research with H-Phe-AMC and related substrates has yielded valuable data on enzyme-substrate interactions. Similar AMC-conjugated substrates have shown kcat/Km values in the range of 8-20 μM⁻¹s⁻¹, indicating high catalytic efficiency.
The structural features of H-Phe-AMC contribute significantly to these kinetic properties. The phenylalanine moiety enhances binding affinity in the S1 pocket of many proteases, while the AMC component provides minimal steric hindrance at the cleavage site.
Comparison with Similar Compounds
Structural Analogues
H-Phe-AMC belongs to a family of fluorogenic substrates that share the AMC reporter group but differ in their amino acid or peptide components. This difference in structure confers specificity for different proteases:
| Compound | Structure | Target Enzymes | Application |
|---|---|---|---|
| H-Phe-AMC | Single Phe linked to AMC | Chymotrypsin, subtilisin | General aromatic-specific protease assays |
| Z-Phe-Arg-AMC | Z-protected dipeptide with AMC | Cathepsin L and related cysteine proteases | Specific cathepsin studies |
| Ac-LEHD-AMC | Acetylated tetrapeptide with AMC | Caspase-9 | Apoptosis research |
| H-β-Ala-AMC | β-alanine linked to AMC | Various aminopeptidases | Nonspecific proteolytic activity |
Functional Differences
The functional differences between these compounds stem from their structural variations:
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H-Phe-AMC is cleaved by enzymes that recognize aromatic residues at the P1 position
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Z-Phe-Arg-AMC requires proteases that can accommodate both phenylalanine and arginine residues
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Longer peptide sequences like Ac-LEHD-AMC offer greater specificity for enzymes that recognize extended substrate binding sites
In experimental settings, Z-Phe-Arg-AMC has been extensively used in the characterization of cathepsin L inhibitors, where researchers monitored AMC hydrolysis following preincubation of the enzyme with potential inhibitors .
Practical Considerations in Research Applications
Assay Development
When developing assays using H-Phe-AMC, researchers must consider several factors:
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Buffer composition: The pH and ionic strength can significantly affect both enzyme activity and fluorescence properties
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Enzyme concentration: Must be optimized to ensure linear reaction kinetics
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Substrate concentration: Should be varied to determine kinetic parameters
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Temperature control: Critical for reproducible results
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Signal stability: AMC fluorescence can be affected by photobleaching during extended measurements
Data Analysis
The analysis of data generated using H-Phe-AMC typically involves:
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Measuring the rate of fluorescence increase over time
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Converting fluorescence units to concentration using AMC standard curves
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Calculating initial velocities for kinetic analysis
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Fitting data to appropriate enzyme kinetic models (Michaelis-Menten, etc.)
This analytical approach has been successfully applied in studies examining enzyme inhibition mechanisms, such as those investigating cathepsin L with inhibitor SID 26681509, where researchers could determine both the potency and reversibility of inhibition .
Future Research Directions
Emerging Applications
The utility of H-Phe-AMC continues to expand as researchers develop new applications:
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Integration into microfluidic devices for point-of-care diagnostics
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Development of multiplex assays using H-Phe-AMC alongside other fluorogenic substrates with distinct spectral properties
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Application in live-cell imaging to visualize protease activity in real-time
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Incorporation into high-content screening platforms for drug discovery
Technological Advancements
Advances in detection technology are enhancing the capabilities of H-Phe-AMC-based assays:
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Increased sensitivity through advanced fluorescence detection methods
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Improved throughput with automated liquid handling and detection systems
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Enhanced data analysis through machine learning algorithms that can identify subtle patterns in enzymatic reactions
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